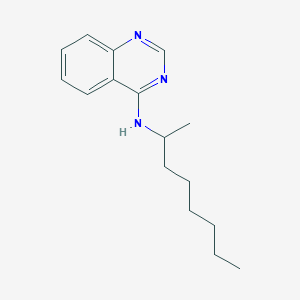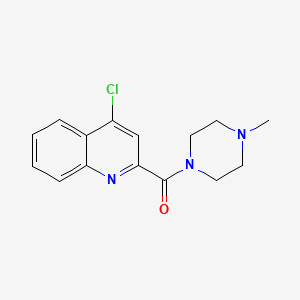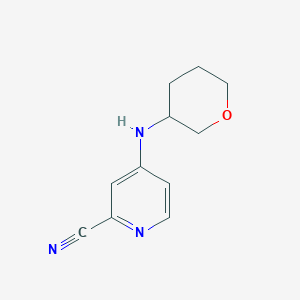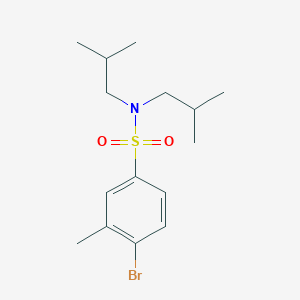
N-octan-2-ylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-octan-2-ylquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Octyl-Q or 2-Octyl-4(1H)-quinazolinone and has a molecular formula of C18H24N2O. In
作用机制
The mechanism of action of N-octan-2-ylquinazolin-4-amine is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes or proteins that are involved in the progression of various diseases. For example, it has been found to inhibit the growth of cancer cells by targeting the DNA replication process. Additionally, N-octan-2-ylquinazolin-4-amine has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-octan-2-ylquinazolin-4-amine has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Furthermore, this compound has been shown to have low toxicity and does not cause significant harm to healthy cells.
实验室实验的优点和局限性
One of the main advantages of using N-octan-2-ylquinazolin-4-amine in lab experiments is its versatility. It can be used for various applications, including cell culture studies, animal models, and biochemical assays. Additionally, this compound has a relatively simple synthesis method and can be obtained in high yield and purity. However, there are also some limitations to using N-octan-2-ylquinazolin-4-amine. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the research and development of N-octan-2-ylquinazolin-4-amine. One potential area of focus is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to explore its potential applications in other fields, such as materials science and nanotechnology. Furthermore, research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of new drugs and therapies. Finally, the use of N-octan-2-ylquinazolin-4-amine as a fluorescent probe for the detection of metal ions in biological samples is an area of active research and has the potential for significant impact in the field of bioanalytical chemistry.
In conclusion, N-octan-2-ylquinazolin-4-amine is a promising compound that has potential applications in various fields of scientific research. Its versatile nature, low toxicity, and potential for therapeutic use make it an attractive candidate for further study. With continued research and development, this compound could lead to the development of new drugs and therapies that could benefit society.
合成方法
The synthesis of N-octan-2-ylquinazolin-4-amine involves the reaction of 2-aminobenzonitrile with 1-octanamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained after several purification steps. This method has been reported in various scientific journals and has been optimized for high yield and purity.
科学研究应用
N-octan-2-ylquinazolin-4-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. Research has also shown that this compound can be used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, N-octan-2-ylquinazolin-4-amine has been used as a precursor for the synthesis of other bioactive compounds.
属性
IUPAC Name |
N-octan-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-3-4-5-6-9-13(2)19-16-14-10-7-8-11-15(14)17-12-18-16/h7-8,10-13H,3-6,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBMWIRZPNUMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)
![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)


![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)
![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)